molecular formula C11H14F3NO B13051108 3-Methoxy-1-[4-(trifluoromethyl)phenyl]propan-1-amine

3-Methoxy-1-[4-(trifluoromethyl)phenyl]propan-1-amine

Cat. No.: B13051108
M. Wt: 233.23 g/mol
InChI Key: GSGBMMQWIQEYDR-UHFFFAOYSA-N
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Description

3-Methoxy-1-[4-(trifluoromethyl)phenyl]propan-1-amine is an organic compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a propan-1-amine chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-1-[4-(trifluoromethyl)phenyl]propan-1-amine typically involves multiple steps. One common method includes the following steps:

    Formation of the Intermediate: The initial step involves the formation of an intermediate compound, such as 4-(trifluoromethyl)benzaldehyde.

    Reductive Amination: The intermediate is then subjected to reductive amination with 3-methoxypropan-1-amine under reducing conditions, often using a reducing agent like sodium cyanoborohydride.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-1-[4-(trifluoromethyl)phenyl]propan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various amine derivatives.

Scientific Research Applications

3-Methoxy-1-[4-(trifluoromethyl)phenyl]propan-1-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.

    Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-Methoxy-1-[4-(trifluoromethyl)phenyl]propan-1-amine involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily. Once inside the cell, the compound can interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Fluoxetine: An antidepressant drug with a similar trifluoromethylphenyl structure.

    Trifluoromethylphenyl derivatives: Other compounds with trifluoromethyl groups attached to phenyl rings.

Uniqueness

3-Methoxy-1-[4-(trifluoromethyl)phenyl]propan-1-amine is unique due to the presence of both a methoxy group and a trifluoromethyl group, which can impart distinct chemical and biological properties

Properties

Molecular Formula

C11H14F3NO

Molecular Weight

233.23 g/mol

IUPAC Name

3-methoxy-1-[4-(trifluoromethyl)phenyl]propan-1-amine

InChI

InChI=1S/C11H14F3NO/c1-16-7-6-10(15)8-2-4-9(5-3-8)11(12,13)14/h2-5,10H,6-7,15H2,1H3

InChI Key

GSGBMMQWIQEYDR-UHFFFAOYSA-N

Canonical SMILES

COCCC(C1=CC=C(C=C1)C(F)(F)F)N

Origin of Product

United States

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